molecular formula C17H16N2S B12745126 Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- CAS No. 53609-06-6

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-

Cat. No.: B12745126
CAS No.: 53609-06-6
M. Wt: 280.4 g/mol
InChI Key: WDMFPQDYDWSPND-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-, the specific synthetic route involves the reaction of 2-(4-((1-methylethyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes. The large-scale synthesis of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- would follow similar principles, ensuring high yield and purity while reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with altered biological and chemical properties .

Scientific Research Applications

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes. These actions result in its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

53609-06-6

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)quinoxaline

InChI

InChI=1S/C17H16N2S/c1-12(2)20-14-9-7-13(8-10-14)17-11-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3

InChI Key

WDMFPQDYDWSPND-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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